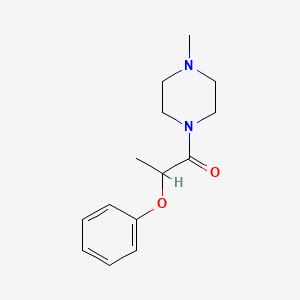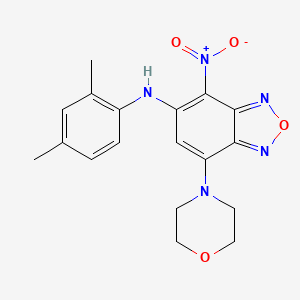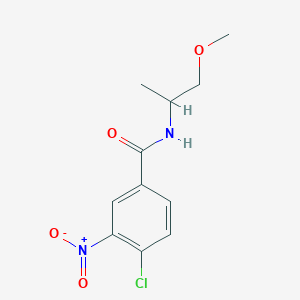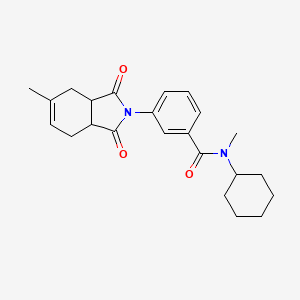
N-(2,4-dichlorophenyl)-2-methylpentanamide
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-2-methylpentanamide, commonly known as DCPA, is a herbicide that belongs to the chemical family of chloroacetanilides. DCPA is widely used in agriculture to control weeds in various crops such as potatoes, carrots, and soybeans. The chemical structure of DCPA is shown below:
Wissenschaftliche Forschungsanwendungen
Biochemical Decomposition and Herbicide Applications : N-(2,4-dichlorophenyl)-2-methylpentanamide and related compounds have been studied for their biochemical decomposition. Organisms capable of decomposing this compound, such as certain Penicillium species, have been identified and tested for their ability to hydrolyze it. The primary products of decomposition, including 2-methyl-valeric acid and 3,4-dichloroaniline, have been identified. This research is relevant for understanding the environmental fate of this compound when used as a herbicide (Sharabi & Bordeleau, 1969).
Anticonvulsant Activity Evaluation : Research has been conducted on the synthesis of 1-benzylsubstituted derivatives of this compound for their potential anticonvulsant activity. These studies have involved testing the affinity of these compounds to GABAergic biotargets, using models like PTZ-induced seizures in mice (El Kayal et al., 2022).
Antibacterial Properties : A compound related to this compound, namely 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, has been identified as a potent antibacterial agent with specific activity against anaerobic bacteria. This highlights the potential of this compound derivatives in antimicrobial research (Dickens et al., 1991).
- to this compound have been synthesized and evaluated for their antipathogenic activity. These compounds show significant potential against strains like Pseudomonas aeruginosa and Staphylococcus aureus, particularly in relation to their ability to form biofilms. This suggests that these derivatives could be developed into novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Herbicidal and Pesticide Interactions : Studies have shown that when used in combination with other herbicides, this compound can transform into unexpected residues, such as asymmetric azobenzenes. This indicates complex interactions in the environment when used as part of pesticide formulations, impacting its degradation and persistence (Bartha, 1969).
Synthesis and Structural Analysis : The synthesis and structural characterization of compounds related to this compound, such as various amides and thiourea derivatives, have been extensively studied. These works focus on determining the properties and potential applications of these compounds in various fields, including pharmacology and agriculture (Si, 2009).
Pharmacological Evaluation for Anticonvulsant Properties : Some derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsants. These studies have contributed to understanding the pharmacological properties of these compounds and their possible therapeutic applications (Meza-Toledo et al., 2004).
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-2-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-4-8(2)12(16)15-11-6-5-9(13)7-10(11)14/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSHTWUWWSUIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B3954840.png)

![3-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B3954864.png)
![N-[4-(aminosulfonyl)phenyl]-2-phenoxypropanamide](/img/structure/B3954871.png)

![(4-methylphenyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone](/img/structure/B3954892.png)
![3-(4-chlorophenyl)-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acrylamide](/img/structure/B3954898.png)
![2-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3954900.png)



![N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3954925.png)
![3-ethyl-5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954930.png)